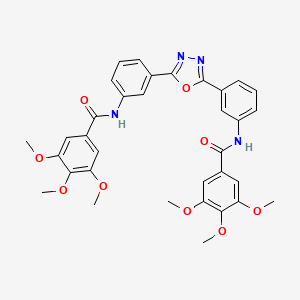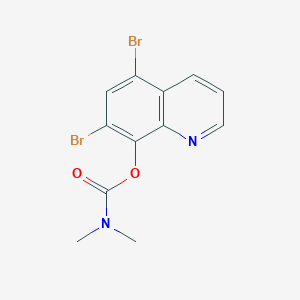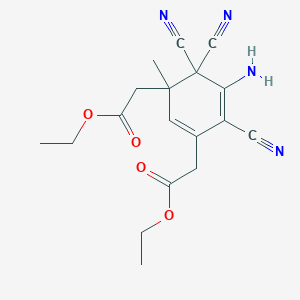![molecular formula C18H17N3O2S B11656120 4,6,7-Trimethyl-2-[(4-nitrobenzyl)sulfanyl]quinazoline](/img/structure/B11656120.png)
4,6,7-Trimethyl-2-[(4-nitrobenzyl)sulfanyl]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6,7-Trimethyl-2-{[(4-nitrophenyl)methyl]sulfanyl}quinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,7-trimethyl-2-{[(4-nitrophenyl)methyl]sulfanyl}quinazoline typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of Methyl Groups: The methyl groups at positions 4, 6, and 7 can be introduced via alkylation reactions using methyl iodide or similar alkylating agents.
Attachment of the 4-Nitrophenylmethylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the quinazoline core with 4-nitrophenylmethylthiol, often under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
4,6,7-Trimethyl-2-{[(4-nitrophenyl)methyl]sulfanyl}quinazoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The methyl groups and the sulfanyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride.
Substitution: Alkyl halides, thiols, and bases like sodium hydroxide.
Major Products
Aminated Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Quinazolines: Various substituted quinazolines can be formed through nucleophilic substitution reactions.
Scientific Research Applications
4,6,7-Trimethyl-2-{[(4-nitrophenyl)methyl]sulfanyl}quinazoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and signal transduction pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.
Mechanism of Action
The mechanism of action of 4,6,7-trimethyl-2-{[(4-nitrophenyl)methyl]sulfanyl}quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to the inhibition of key biological pathways. The quinazoline core can also bind to specific receptors, modulating their activity and affecting downstream signaling processes.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents, share the quinazoline core structure.
Nitrophenyl Derivatives: Compounds with nitrophenyl groups, such as nitrobenzene derivatives, exhibit similar reactivity patterns.
Uniqueness
4,6,7-Trimethyl-2-{[(4-nitrophenyl)methyl]sulfanyl}quinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the quinazoline core with the nitrophenylmethylsulfanyl group enhances its potential as a versatile compound in various research and industrial applications.
Properties
Molecular Formula |
C18H17N3O2S |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
4,6,7-trimethyl-2-[(4-nitrophenyl)methylsulfanyl]quinazoline |
InChI |
InChI=1S/C18H17N3O2S/c1-11-8-16-13(3)19-18(20-17(16)9-12(11)2)24-10-14-4-6-15(7-5-14)21(22)23/h4-9H,10H2,1-3H3 |
InChI Key |
LTDIXYZHOBMHDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1C)SCC3=CC=C(C=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{(2Z)-3-(4-chlorophenyl)-2-[(furan-2-ylcarbonyl)amino]prop-2-enoyl}phenylalanine](/img/structure/B11656052.png)
![(6Z)-2-ethyl-5-imino-6-(4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11656053.png)
![ethyl 2-({(2Z)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11656057.png)

![4,6-Bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl piperidine-1-carbodithioate](/img/structure/B11656064.png)
![2-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-nitrobenzamide](/img/structure/B11656071.png)
![N'-[(E)-[4-(Methylsulfanyl)phenyl]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11656076.png)

![6-Amino-4-(biphenyl-4-yl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11656091.png)
![(5E)-5-({1-[(2,4-Dichlorophenyl)methyl]-1H-indol-3-YL}methylidene)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11656093.png)
![2-(9H-fluoren-9-ylsulfanyl)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11656096.png)
![N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]biphenyl-4-carboxamide](/img/structure/B11656097.png)

